molecular formula C15H18FN5 B1438567 {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine CAS No. 1039891-92-3

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine

Cat. No.: B1438567
CAS No.: 1039891-92-3
M. Wt: 287.34 g/mol
InChI Key: DOGGULQIPCBSKS-UHFFFAOYSA-N
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Description

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine is a complex organic compound that features a fluorine atom, a pyrimidine ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.

    Introduction of the piperazine moiety: The pyrimidine derivative is then reacted with piperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • {2-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine
  • {3-Fluoro-4-[4-(pyridin-2-yl)piperazin-1-yl]phenyl}methanamine
  • {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}ethanamine

Uniqueness

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom and the pyrimidine ring can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[3-fluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5/c16-13-10-12(11-17)2-3-14(13)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGULQIPCBSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)CN)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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